Bienvenue dans la boutique en ligne BenchChem!

4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine

Nav1.7 inhibition Pyrimidinamine Sodium channel

The compound 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine (CAS 339011-22-2) is a synthetic, small-molecule pyrimidine derivative with the molecular formula C18H22F3N3S and a molecular weight of 369.4 g/mol. It features a pyrimidine core with key substitutions: an N-ethylamine group at the 2-position, a trifluoromethyl group at the 6-position, and a 4-(tert-butyl)benzyl sulfanyl moiety at the 4-position.

Molecular Formula C18H22F3N3S
Molecular Weight 369.45
CAS No. 339011-22-2
Cat. No. B2384615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine
CAS339011-22-2
Molecular FormulaC18H22F3N3S
Molecular Weight369.45
Structural Identifiers
SMILESCCNC1=NC(=CC(=N1)SCC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F
InChIInChI=1S/C18H22F3N3S/c1-5-22-16-23-14(18(19,20)21)10-15(24-16)25-11-12-6-8-13(9-7-12)17(2,3)4/h6-10H,5,11H2,1-4H3,(H,22,23,24)
InChIKeyZUIFMFIIHZRPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine: Structural Identity and Compound Class Overview


The compound 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine (CAS 339011-22-2) is a synthetic, small-molecule pyrimidine derivative with the molecular formula C18H22F3N3S and a molecular weight of 369.4 g/mol . It features a pyrimidine core with key substitutions: an N-ethylamine group at the 2-position, a trifluoromethyl group at the 6-position, and a 4-(tert-butyl)benzyl sulfanyl moiety at the 4-position . This compound belongs to a broader class of substituted 2-pyrimidinamines and is identified as a Nav1.7 voltage-gated sodium channel inhibitor . Its calculated lipophilicity (XLogP3-AA) is 5.8 .

Why 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine Cannot Be Readily Substituted


Generic substitution is highly inadvisable for compounds in the 2,4,6-substituted pyrimidinamine class. The specific combination of substituents on the core scaffold dictates the molecule's target engagement, binding kinetics, and downstream pharmacology . The 4-position sulfanylbenzyl moiety, in particular, is a critical pharmacophoric element that influences both target affinity and physicochemical properties. Evidence from structural analogs shows that replacing the 4-tert-butylbenzyl group with alternatives like a cyclopropylmethyl group can alter key drug-like properties, underscoring that minor structural modifications lead to significant changes in biological activity and physical characteristics . Therefore, selecting a chemically similar but structurally distinct analog for a research or development program is likely to produce non-comparable results.

Quantitative Differential Evidence for 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine


Absence of Direct Quantitative Comparison Data in Primary Literature

An exhaustive search of primary research papers, patents, and authoritative databases returned no quantifiable, comparator-based evidence for CAS 339011-22-2. The compound is identified as a state-dependent inhibitor of the Nav1.7 sodium channel , but no specific IC50, Ki, or other potency data could be found in a non-excluded source. This precludes any direct or cross-study quantitative comparison. The primary value proposition for this compound is its chemical identity for use as a tool compound or analytical standard in Nav1.7 research programs, pending the generation of primary data.

Nav1.7 inhibition Pyrimidinamine Sodium channel

Structural Differentiation via Computed Lipophilicity (XLogP3)

This compound's computed XLogP3-AA value of 5.8 is a key differentiator from less lipophilic analogs . For example, the closely related N-methyl analog 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-methyl-6-(trifluoromethyl)-2-pyrimidinamine has a lower calculated LogP due to the smaller N-substituent . Evidence from structural analogs confirms that replacing the tert-butyl group with a cyclopropyl group reduces the LogP to 3.2, which correlates with increased aqueous solubility but reduced enzymatic inhibition, highlighting the role of the tert-butyl group in maintaining target engagement . This difference in lipophilicity can directly impact membrane permeability, protein binding, and metabolic stability in a biological system.

Lipophilicity Drug-likeness ADME prediction

Differentiation from Dichlorophenyl Analog through Molecular Complexity

The target compound is structurally distinct from the commercially available analog 4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine (CAS 339011-07-3) . The key difference is the replacement of the 4-tert-butylbenzyl group with a 2,4-dichlorophenyl group. The tert-butylbenzyl moiety is bulkier and more flexible due to the benzyl linkage, which may confer different binding kinetics and selectivity profiles within the voltage-gated sodium channel family compared to the planar, electron-withdrawing dichlorophenyl analog. This structural variation is a critical determinant of off-target activity and subtype selectivity, making the choice between these two analogs non-trivial for any biology-driven study.

Structure-Activity Relationship Molecular design Selectivity

Principled Application Scenarios for 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine Based on Available Evidence


Nav1.7 Sodium Channel Pharmacology Tool Compound

Given its identification as a state-dependent Nav1.7 inhibitor , this compound is suitable as a tool for in vitro electrophysiology studies (e.g., patch-clamp) to investigate the role of Nav1.7 in pain signaling pathways. Its specific structural features make it distinct from other Nav1.7 inhibitors, allowing researchers to probe the structure-activity relationship of the 4-sulfanylbenzyl moiety on channel gating and state-dependence.

Analytical Reference Standard for Method Development

With a defined purity of ≥95% from suppliers , this compound can be used as an analytical reference standard for HPLC, LC-MS, or NMR method development and validation. Its unique retention time and spectral signature are critical for quantifying this specific analyte in complex biological matrices during preclinical pharmacokinetic studies.

Key Intermediate or Scaffold for Focused Medicinal Chemistry

The compound's core pyrimidine scaffold, featuring the high-value trifluoromethyl and 4-tert-butylbenzyl sulfanyl motifs, makes it a privileged starting point for structure-based drug design. For a medicinal chemistry program targeting sodium channels or other pyrimidine-binding enzymes like DHFR , this compound provides a specific and well-characterized vector for further functionalization at the N-ethyl position or the pyrimidine ring.

Quote Request

Request a Quote for 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.